4-(Thiophen-2-YL)butanehydrazide
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Overview
Description
4-(Thiophen-2-YL)butanehydrazide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(Thiophen-2-YL)butanehydrazide, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives can involve metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfur sources . These methods are advantageous due to their simplicity and the ability to produce thiophene derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-YL)butanehydrazide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
4-(Thiophen-2-YL)butanehydrazide and its derivatives have significant applications in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-YL)butanehydrazide involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug.
Articaine: A dental anesthetic.
Tipepidine: An antitussive agent
Uniqueness
4-(Thiophen-2-YL)butanehydrazide is unique due to its specific structure, which allows it to exhibit a combination of biological activities that may not be present in other thiophene derivatives. Its hydrazide group can also enhance its reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-thiophen-2-ylbutanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-10-8(11)5-1-3-7-4-2-6-12-7/h2,4,6H,1,3,5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGARKVXCIXDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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